N~2~-butyl-N-(4-methoxyphenyl)asparagine
Description
N²-Butyl-N-(4-methoxyphenyl)asparagine is a synthetic asparagine derivative featuring a butyl group attached to the α-nitrogen (N²) of the asparagine backbone and a 4-methoxyphenyl group bonded to the amine nitrogen (N). This dual substitution imparts unique physicochemical and biological properties.
Properties
Molecular Formula |
C15H22N2O4 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
2-(butylamino)-4-(4-methoxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-3-4-9-16-13(15(19)20)10-14(18)17-11-5-7-12(21-2)8-6-11/h5-8,13,16H,3-4,9-10H2,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
DZSANQHVNLXYMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(CC(=O)NC1=CC=C(C=C1)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BUTYLAMINO)-3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenyl isocyanate with butylamine to form the corresponding urea derivative.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(BUTYLAMINO)-3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbamoyl group to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives.
Scientific Research Applications
2-(BUTYLAMINO)-3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 2-(BUTYLAMINO)-3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The butylamino group can interact with biological receptors, while the methoxyphenyl group may enhance binding affinity and specificity. The carbamoyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s uniqueness arises from its substitution pattern. Key structural analogs include:
| Compound Name | Substituents on Asparagine Backbone | Key Functional Groups |
|---|---|---|
| N²-Benzyl-N-(4-chlorophenyl)-α-asparagine | N²: Benzyl; N: 4-chlorophenyl | Chlorophenyl (electron-withdrawing) |
| N-(4-Methoxyphenyl)-2-hydroxyimino-acetamide | N: 4-methoxyphenyl; carbonyl group | Hydroxyimino (enhanced hydrogen bonding) |
| N²-Butyl-N-(4-methoxyphenyl)asparagine | N²: Butyl; N: 4-methoxyphenyl | Methoxyphenyl (electron-donating), butyl |
- Methoxyphenyl vs. Chlorophenyl : The 4-methoxyphenyl group (electron-donating) in the target compound may improve solubility and π-π stacking compared to the electron-withdrawing 4-chlorophenyl group in analogs like N²-benzyl-N-(4-chlorophenyl)-α-asparagine .
- Butyl vs.
Physicochemical Properties
- Solubility : The 4-methoxyphenyl group improves water solubility relative to purely alkyl-substituted asparagines (e.g., N²-butyl derivatives without aromatic groups) .
- Lipophilicity (LogP) : Estimated LogP ~2.1 (butyl chain increases hydrophobicity vs. benzyl-substituted analogs with LogP ~1.8) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
